

Application Notes and Protocols: ML604086 in a Primate Model of Allergic Asthma

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Compound of Interest

Compound Name: ML604086

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Introduction

Nonhuman primate models of asthma are crucial for preclinical evaluation of novel therapeutics due to their close physiological and immunological resemblance to humans.[1][2][3][4] One established model utilizes cynomolgus monkeys with a natural sensitivity to *Ascaris suum* antigen to induce an allergic asthma phenotype characterized by airway inflammation and hyperresponsiveness.[5][6][7][8] This document provides detailed application notes and protocols for a study investigating the efficacy of **ML604086**, a selective small molecule inhibitor of the CC chemokine receptor 8 (CCR8), in this primate model of asthma.[9][10][11] CCR8 and its ligand CCL1 have been implicated in the pathogenesis of asthma, suggesting that its inhibition could be a therapeutic strategy.[9][10][11] However, the study detailed herein demonstrated that **ML604086** was ineffective at ameliorating the allergic airway disease in this atopic primate model.[9][10][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of **ML604086** in the primate model of asthma.

Table 1: Pharmacodynamic Effect of **ML604086**

Parameter	Result	Citation
Inhibition of CCL1 binding to CCR8 on circulating T-cells	>98%	[9][10][11]

 Table 2: Effect of **ML604086** on Allergen-Induced Airway Inflammation and Th2 Cytokines

Parameter	Effect of ML604086	Citation
Bronchoalveolar Lavage (BAL) Eosinophilia	No significant effect	[9][10][11]
BAL IL-4 Levels	No significant effect	[9][10][11]
BAL IL-5 Levels	No significant effect	[9][10][11]
BAL IL-13 Levels	No significant effect	[9][10][11]
BAL Mucus Levels	No significant effect	[9][10][11]

 Table 3: Effect of **ML604086** on Airway Physiology

Parameter	Effect of ML604086	Citation
Allergen-Induced Airway Resistance	No significant effect	[9][10][11]
Allergen-Induced Airway Compliance	No significant effect	[9][10][11]
Methacholine-Induced Airway Resistance	No significant effect	[9][10][11]
Methacholine-Induced Airway Compliance	No significant effect	[9][10][11]

Experimental Protocols

Animal Model

- Species: Cynomolgus monkeys (*Macaca fascicularis*)[5][9]
- Selection Criteria: Animals naturally sensitized to *Ascaris suum* antigen.[5]
- Housing and Care: Animals should be housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Design

A cohort of 12 cynomolgus monkeys was used in the study. The animals were subjected to an airway challenge with *Ascaris suum* antigen.[9][10][11]

- Treatment Group: Received **ML604086** administered by intravenous infusion.[9][10][11]
- Control Group: Received a vehicle control via intravenous infusion.[9][10][11]

ML604086 Administration

- Compound: **ML604086**, a selective small molecule inhibitor of CCR8.[9][13]
- Route of Administration: Intravenous infusion.[9][10][11]
- Dosage and Timing: The specific dosage and timing of administration should be sufficient to achieve and maintain target engagement (e.g., >98% inhibition of CCL1 binding to CCR8) throughout the study period.[9][10][11]

Allergen Challenge Protocol

- Allergen: *Ascaris suum* extract.[7][9]
- Procedure:
 - Anesthetize the monkeys.
 - Perform a baseline bronchoalveolar lavage (BAL) on one lung segment.[5]

- Administer the *Ascaris suum* antigen challenge to a different lung segment using a pediatric bronchoscope.[5] The dose of the antigen should be predetermined to elicit a reproducible inflammatory response (e.g., 0.50 or 0.75 mg/challenge).[5]

Bronchoalveolar Lavage (BAL)

- Purpose: To collect cells and fluid from the lungs to assess inflammation and cytokine levels. [5]
- Procedure:
 - A pediatric bronchoscope is used to access the desired lung segment.[5]
 - Instill a sterile saline solution into the lung segment and then aspirate the fluid.
 - The collected BAL fluid is then processed for cell counting and cytokine analysis.
- Timing: BAL is performed at baseline (pre-challenge) and 24 hours post-allergen challenge. [5]

Measurement of Airway Physiology

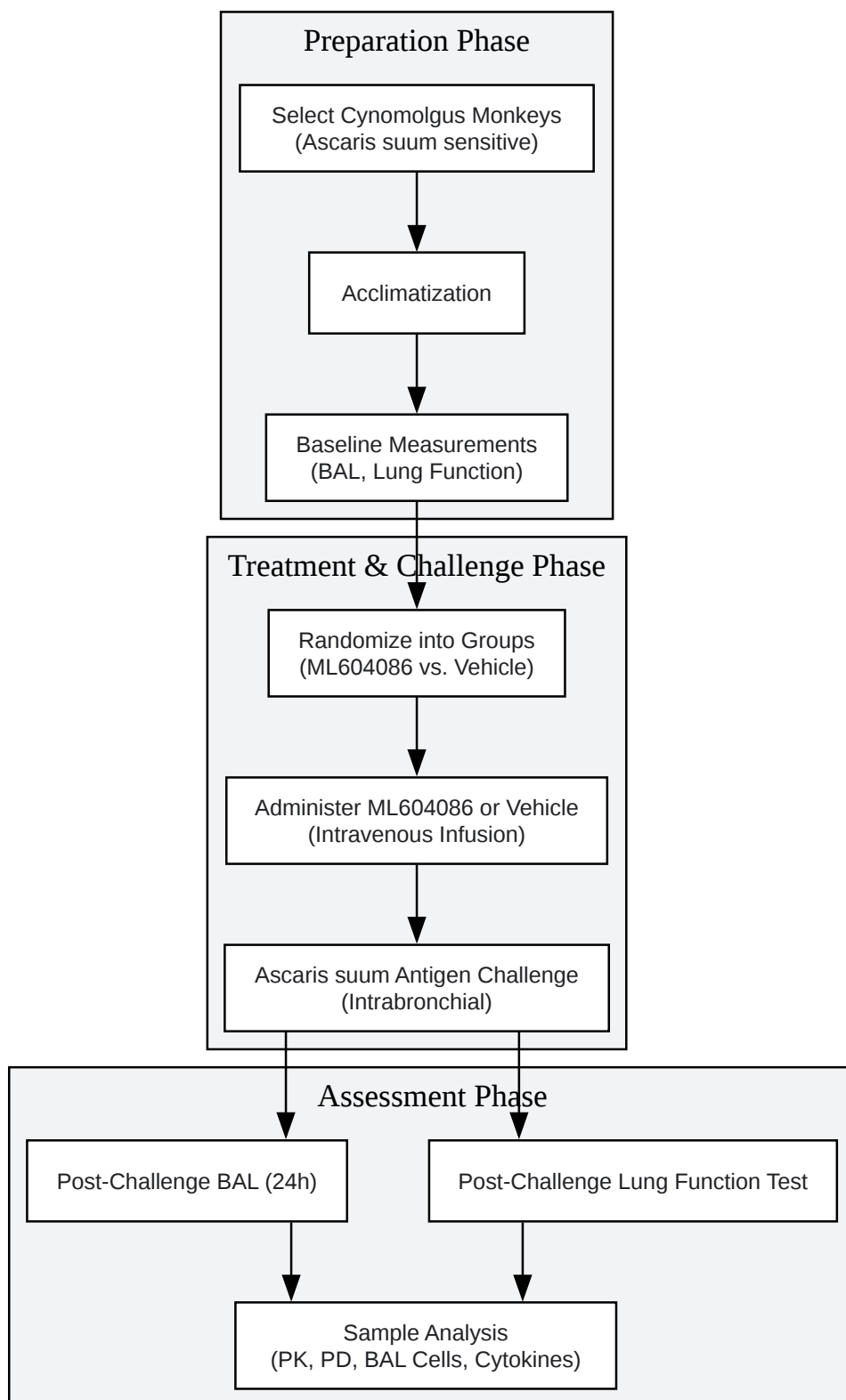
- Parameters: Airway resistance and compliance are measured to assess lung function.[9][10][11]
- Procedure:
 - Measurements are taken before and after the allergen challenge.[9][10][11]
 - Airway hyperresponsiveness is assessed by measuring the response to increasing concentrations of methacholine.[9][10][11]

Sample Analysis

- Pharmacokinetics (PK): Blood samples are collected throughout the study to determine the concentration of **ML604086** over time.[9][10][11]
- Pharmacodynamics (PD): Systemic CCR8 inhibition is measured by assessing the binding of CCL1 to CCR8 on circulating T-cells.[9][10][11]

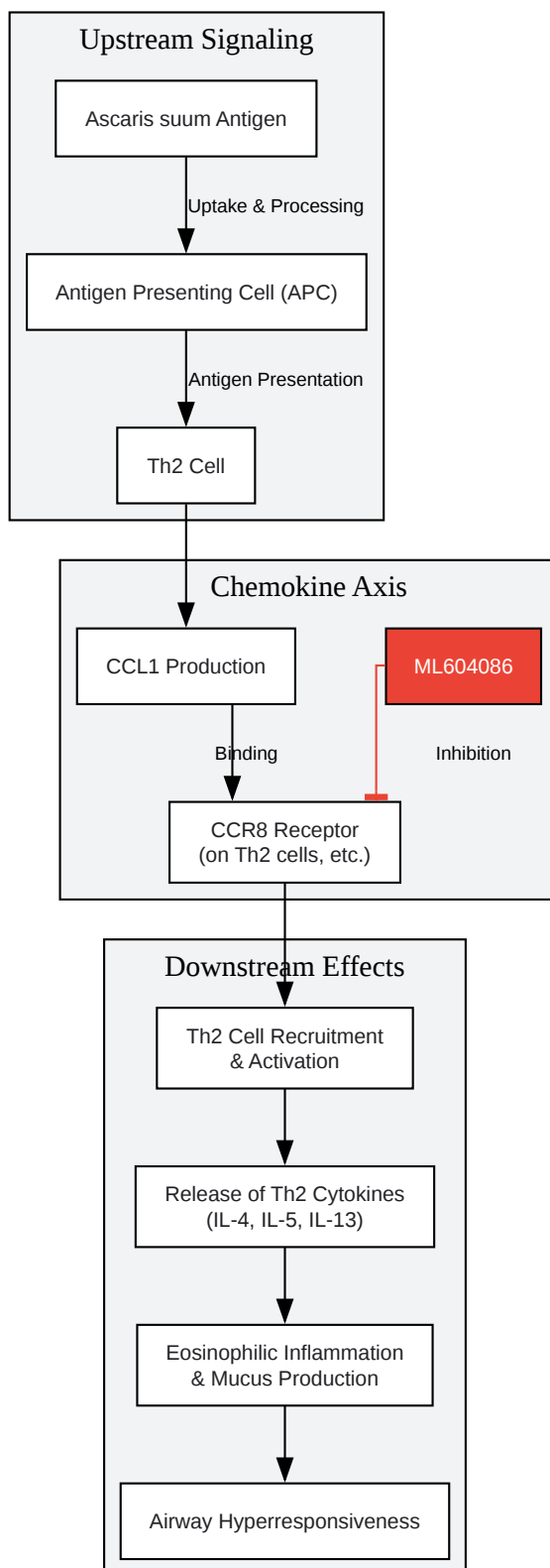
- BAL Fluid Analysis:
 - Cell Differentials: Total and differential cell counts (e.g., eosinophils) are performed on the BAL cells.[\[5\]](#)
 - Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are measured, typically by ELISA.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Mucus Quantification: Mucus levels in the BAL fluid are assessed.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Visualizations



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Caption: Experimental workflow for evaluating **ML604086** in a primate asthma model.



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Caption: Hypothesized signaling pathway targeted by **ML604086** in allergic asthma.

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